1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea is a urea derivative featuring a 3,4-dihydro-2H-pyrrol-5-yl group, a 4-methoxyphenyl substituent, and an m-tolyl (meta-methylphenyl) moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties, driven by their hydrogen-bonding capacity and structural flexibility. The synthesis of such compounds often involves multi-step reactions, including condensation, cyclization, and purification via column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from solvents like 2-propanol . The presence of electron-donating groups (e.g., methoxy) and aryl substituents (e.g., m-tolyl) can significantly influence solubility, crystallinity, and intermolecular interactions, as observed in analogous systems .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-5-3-6-16(13-14)22(18-7-4-12-20-18)19(23)21-15-8-10-17(24-2)11-9-15/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCLHPSNIKIGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea typically involves the reaction of appropriate amines with isocyanates. One common method involves the following steps:
Preparation of the amine precursors: The starting materials, such as 3,4-dihydro-2H-pyrrole, 4-methoxyaniline, and m-toluidine, are synthesized or obtained commercially.
Formation of the urea linkage: The amine precursors are reacted with an isocyanate, such as phenyl isocyanate, under controlled conditions (e.g., temperature, solvent) to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea, we compare it with structurally or functionally related compounds, focusing on substituent effects, synthesis, and crystallographic data.
Key Observations
Substituent Effects on Conformation: The 4-methoxyphenyl group in the target urea and chalcone derivatives introduces electron-donating effects, which can increase solubility and influence intermolecular interactions. In chalcones, this group results in dihedral angles of ~20°–30° between aryl rings, balancing steric bulk and conjugation . For the urea derivative, the methoxy group may enhance hydrogen-bonding interactions with biological targets. This contrasts with chalcones, where para-substituents like methyl or methoxy optimize planarity for π-π stacking .
Synthesis and Purification :
- The target urea shares purification techniques (column chromatography with ethyl acetate/hexane) with sulfonylpyrrole derivatives . However, urea synthesis typically requires carbodiimide-mediated coupling or isocyanate intermediates, differing from the diazomethane-based protocols used for sulfonylpyrroles .
- Chalcones rely on Claisen-Schmidt condensations, emphasizing ketone-aldehyde reactivity, whereas the urea derivative’s synthesis likely involves amine-isocyanate coupling .
Crystallographic and Hirshfeld Analysis: While crystallographic data for the target urea is unavailable, chalcone analogs demonstrate that substituents like methoxy or methyl significantly alter molecular packing. For example, 4-methoxyphenyl chalcones exhibit larger dihedral angles (e.g., 56.26°) due to steric repulsion, whereas methyl groups favor planar conformations (14.5°) . These insights suggest the urea derivative’s m-tolyl group may induce non-planar geometries, affecting its solid-state properties.
Biological Relevance: Sulfonylpyrroles (e.g., Compound 4 ) are explored for antimicrobial activity, leveraging sulfonyl electrophilicity. In contrast, ureas often target enzymes (e.g., kinases) via hydrogen-bond donor-acceptor interactions. The 4-methoxyphenyl group in the urea may enhance binding affinity to hydrophobic enzyme pockets, analogous to its role in chalcone-based inhibitors .
Contradictions and Limitations
- Substituent effects on biological activity remain speculative without experimental data for the target compound.
Biological Activity
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea is an organic compound belonging to the urea class, characterized by a unique structure that includes a pyrrolidine ring and phenyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory and anticancer properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 321.39 g/mol. The presence of functional groups such as methoxy and tolyl enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.39 g/mol |
| IUPAC Name | 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea |
Anticancer Properties
Research indicates that compounds similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea exhibit significant anticancer activity. For instance, related urea derivatives have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. A study reported that certain urea derivatives showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 93.3 μM across different cancer types, including breast and lung cancers .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression. The mechanism may involve:
- Enzyme Inhibition : Compounds like this urea derivative can inhibit key enzymes involved in tumor growth.
- Receptor Interaction : Binding to specific receptors may alter signaling pathways crucial for cell proliferation and survival.
Study on Antitumor Activity
A recent study investigated the antitumor activity of various urea derivatives, including those structurally similar to our compound. The results showed that these compounds could effectively inhibit the growth of several human cancer cell lines (e.g., H460, A549). The study highlighted the importance of structural modifications in enhancing biological activity .
In Vivo Studies
In vivo experiments using animal models have demonstrated the potential of similar compounds in reducing tumor size and improving survival rates compared to control groups. These studies provide preliminary evidence supporting the efficacy of these compounds in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
